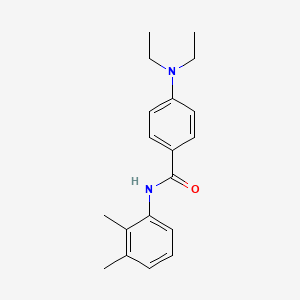

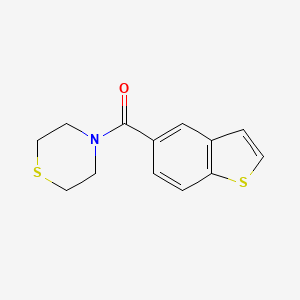

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of acrylamide derivatives involves strategic reactions that ensure the incorporation of desired functional groups into the molecular structure. In the realm of synthetic chemistry, the preparation and polymerization of acrylamide derivatives have been explored, showcasing the versatility and adaptability of these compounds in various chemical reactions. For instance, synthesis methods often employ polymerization techniques to achieve high-purity products with specific molecular configurations (Hoke, 1971).

Molecular Structure Analysis

The molecular structure of N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives can be determined through crystallographic studies. X-ray crystallography provides insights into the arrangement of atoms within the molecule, revealing the presence of E and Z isomers and their respective crystal systems. Such detailed structural analysis helps in understanding the stereochemical preferences and molecular conformations which are crucial for predicting the behavior of these compounds in various chemical environments (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylamide derivatives participate in a wide range of chemical reactions, attributed to the reactive acrylamide moiety. They have been studied for their ability to form polymers, their participation in crosslinking reactions, and their reactivity towards various chemical agents. These reactions not only extend the applicability of acrylamide derivatives but also enhance their functionality for specific uses. For example, the copolymerization of acrylamide derivatives with other monomers can lead to the formation of polymers with desirable physical and chemical properties, suitable for various applications (Vijayanand et al., 2002).

Physical Properties Analysis

The physical properties of N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives, such as solubility, thermal stability, and phase behavior, are essential for their practical application. These properties are influenced by the molecular structure and the nature of substituents on the acrylamide backbone. Understanding these properties is crucial for designing acrylamide-based materials with tailored characteristics for specific applications. Studies focusing on the solubility of acrylamide derivatives in various solvents provide valuable data for process design and application development (Yao et al., 2010).

Chemical Properties Analysis

The chemical properties of N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives, such as reactivity ratios, polymerization behavior, and interaction with other molecules, play a significant role in their functionality. These properties are pivotal for the synthesis of polymers and copolymers with defined characteristics. Research in this area explores the boundaries of polymer chemistry, aiming to achieve materials with specific mechanical, thermal, and chemical resistances suitable for a wide range of applications (Vijayanand et al., 2002).

科学的研究の応用

Controlled Polymerization and Thermoresponsive Polymers

Research has focused on controlled radical polymerization methods like nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain-transfer polymerization (RAFT) for synthesizing polymers with precise structures and properties. For instance, N-(3-Methoxypropyl) acrylamide, a similar compound, was polymerized using RAFT, demonstrating well-defined polymers with sharp lower critical solution temperature (LCST) transitions in aqueous solution. This methodology facilitates the creation of block copolymers with dual LCSTs, showcasing distinct cloud point temperatures for each polymer block, indicating its application in creating smart materials for various industries including drug delivery and bioengineering (Savelyeva, Li, & Maríc, 2015).

Corrosion Inhibition

The compound's derivatives have been explored for corrosion inhibition purposes. A study on 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and its analogs demonstrated significant corrosion inhibition efficiency on copper in nitric acid solutions. These compounds were characterized through various spectroscopic methods and shown to act as mixed-type inhibitors, hinting at their potential in protecting metallic materials from corrosive environments (Abu-Rayyan et al., 2022).

Molecular Recognition and Self-Assembly

The self-assembly and molecular recognition capabilities of acrylamide derivatives have been studied, with new fluoroalkylated end-capped oligomers demonstrating selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic phases. This selective recognition highlights the potential of these compounds in separation processes and sensing applications (Sawada et al., 2000).

Electrochemical and Electrochromic Properties

The synthesis of novel acrylamide derivatives has led to the development of materials with unique electrochemical and electrochromic properties. For example, aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties have shown multi-stage oxidative coloring, which is reversible and stable over thousands of cyclic switches. These materials are promising for applications in electronic displays and smart windows, where color change upon electrical stimulation is desired (Liou & Chang, 2008).

特性

IUPAC Name |

(E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13-10-14(2)12-16(11-13)19-18(20)9-6-15-4-7-17(21-3)8-5-15/h4-12H,1-3H3,(H,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHPSUMQVDFLJZ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)

![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)